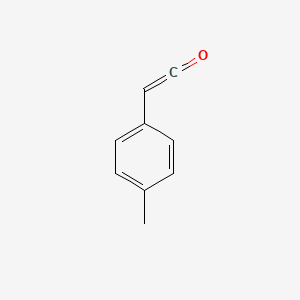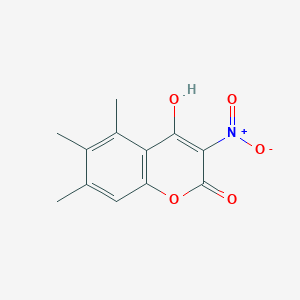
4-Hydroxy-5,6,7-trimethyl-3-nitro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, and their structure consists of a benzene ring fused to a pyrone ring. The presence of hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with nitromethane in the presence of a base, followed by methylation of the resulting product.
Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin, the starting materials would be 4-hydroxycoumarin and a suitable nitroalkane.
Knoevenagel Condensation: This method involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base. For this compound, 4-hydroxycoumarin can react with nitromethane under basic conditions.
Industrial Production Methods
Industrial production of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of 4-oxo-3-nitro-5,6,7-trimethylcoumarin.
Reduction: Formation of 4-hydroxy-3-amino-5,6,7-trimethylcoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the reagents used.
科学的研究の応用
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals.
作用機序
The mechanism of action of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress in cells.
DNA Intercalation: The planar structure of the coumarin moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be compared with other coumarin derivatives to highlight its uniqueness:
4-Hydroxycoumarin: Lacks the nitro and methyl groups, resulting in different chemical reactivity and biological activity.
3-Nitrocoumarin: Lacks the hydroxyl and methyl groups, affecting its solubility and interaction with biological targets.
5,6,7-Trimethylcoumarin:
The presence of the hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin makes it a unique compound with distinct chemical reactivity and a broad spectrum of biological activities.
特性
CAS番号 |
55004-69-8 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
4-hydroxy-5,6,7-trimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H11NO5/c1-5-4-8-9(7(3)6(5)2)11(14)10(13(16)17)12(15)18-8/h4,14H,1-3H3 |
InChIキー |
OJOVHNGXPHHJRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)C)C(=C(C(=O)O2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)

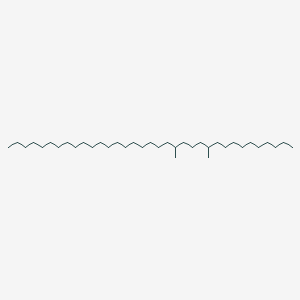
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

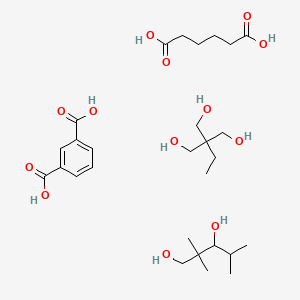

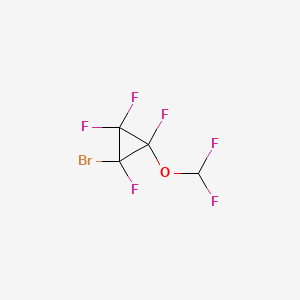
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)

